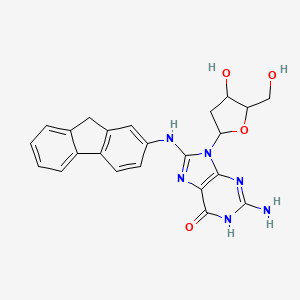![molecular formula C27H30ClFN6O7S2 B13990090 3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride CAS No. 30885-69-9](/img/structure/B13990090.png)
3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by a phenoxy group.
Formation of the Benzoyl Group: The benzoyl group is attached via a Friedel-Crafts acylation reaction.
Introduction of the Sulfonyl Fluoride Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and phenols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, making it a valuable tool for studying enzyme mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in proteins, leading to the inhibition of enzyme activity. This covalent modification can disrupt essential biological pathways, making the compound effective as an enzyme inhibitor.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: This compound shares the triazine core but lacks the additional functional groups present in 3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride.
4,6-Diamino-2-phenyl-1,3,5-triazine: Another triazine derivative, this compound has a phenyl group instead of the complex substituents found in the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, makes it a potent enzyme inhibitor, distinguishing it from other triazine derivatives.
特性
CAS番号 |
30885-69-9 |
|---|---|
分子式 |
C27H30ClFN6O7S2 |
分子量 |
669.1 g/mol |
IUPAC名 |
3-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)18-9-10-21(20(26)13-18)37-14-15-5-3-6-16(11-15)22(34)30-17-7-4-8-19(12-17)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5) |
InChIキー |
WGHKRYHWUDTDES-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)NC4=CC(=CC=C4)S(=O)(=O)F)Cl)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)



![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)


![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)

![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
